REACTION_CXSMILES
|
Br[CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)[OH:4].[CH3:15][NH2:16]>>[OH:4][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:14])[CH3:13])=[CH:7][CH:6]=1)[CH2:2][NH:16][CH3:15]
|
Name
|
N-[4-(2-bromo-1-hydroxyethyl)phenyl]acetamide
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrCC(O)C1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent and excess methylamine was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (5 mL)
|
Type
|
STIRRING
|
Details
|
stirred with resin (BioRad 50W×2, 0.5 g) overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resin was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
WASH
|
Details
|
The product on the resin was washed off with NH4OH/CH3OH (10% NH4OH aqueous solution (Aldrich, 29.4% NH3) in methanol, v/v)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |